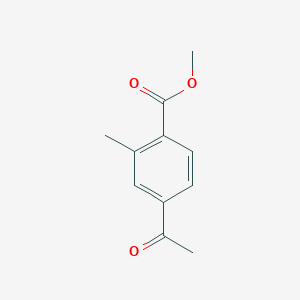

Methyl 4-acetyl-2-methylbenzoate

Description

Contextual Significance in Contemporary Organic Synthesis

Methyl 4-acetyl-2-methylbenzoate holds considerable importance in modern organic synthesis. It is a key precursor in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals. patsnap.com The presence of multiple reactive sites within its structure allows for a wide range of chemical transformations.

One of the primary methods for its synthesis is the direct esterification of 4-acetyl-2-methylbenzoic acid with methanol (B129727), often catalyzed by an acid like sulfuric acid. rjpbcs.comsmolecule.com Alternative synthetic routes have also been developed to optimize yield and purity for industrial-scale production. patsnap.comsmolecule.com These methods often involve the acylation of 2-fluorotoluene (B1218778), followed by cyanation, hydrolysis, and finally esterification. patsnap.comgoogle.com

The compound's utility is demonstrated in its use as a starting material for the synthesis of chalcones. rjpbcs.com These chalcone (B49325) derivatives are formed through the condensation of this compound with various aromatic aldehydes. rjpbcs.com Chalcones are known to be precursors for a variety of heterocyclic compounds with potential biological activities. rjpbcs.com

Overarching Research Trajectories and Academic Relevance

The academic and research interest in this compound stems from its role as a versatile intermediate. Research has focused on its application in the synthesis of novel compounds with potential pharmacological activities. For instance, it is used in the creation of pyrimidine (B1678525) derivatives, which are known to exhibit a broad spectrum of biological effects. rjpbcs.com

Current research trajectories are exploring its potential in the development of new agrochemicals and specialty chemicals. smolecule.comgoogleapis.com The compound's structural features are being leveraged to design and synthesize molecules with specific desired properties. The ongoing investigation into its reactivity and interaction with other chemical entities continues to open new avenues for its application in various fields of chemical science.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 1036715-60-2 |

| Appearance | Light yellow oil rjpbcs.com |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (DMSO-d6) δ ppm: 2.38 (s, 3H, CH3), 3.78 (s, 3H, OCH3) rjpbcs.com |

| Mass (m/z) | 352 rjpbcs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGRRURDXMILEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for Methyl 4 Acetyl 2 Methylbenzoate

Direct Esterification Protocols

Direct esterification of 4-acetyl-2-methylbenzoic acid is a straightforward approach to producing methyl 4-acetyl-2-methylbenzoate. This method involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst. google.comrjpbcs.com

Catalytic Systems and Reaction Environment Optimization

The choice of catalyst is crucial for the efficiency of the esterification reaction. Strong mineral acids, such as concentrated sulfuric acid, are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. google.comrjpbcs.com A typical procedure involves refluxing a solution of 4-acetyl-2-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. rjpbcs.com

Alternative catalytic systems have also been explored to improve reaction conditions and yields. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. mdpi.com This method offers the advantages of being air- and moisture-tolerant, simplifying the synthetic and isolation procedures. mdpi.com The reaction is typically carried out by stirring the carboxylic acid, alcohol, and a catalytic amount of NBS at a moderate temperature. mdpi.com

The reaction environment can be optimized by controlling the temperature and removing water as it is formed to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle. tcu.edu Using a Dean-Stark trap can be effective for azeotropic removal of water, particularly when using solvents like toluene (B28343) or benzene (B151609). tcu.edu

Process Efficiency and Yield Enhancement Strategies

To enhance the efficiency and yield of the direct esterification, several strategies can be implemented. One common approach is to use a large excess of methanol, which serves as both a reactant and a solvent, to shift the reaction equilibrium towards the formation of the ester. rjpbcs.comyoutube.com

Post-reaction workup procedures are also critical for isolating a pure product. This typically involves neutralizing the acid catalyst, often with a saturated sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. mdpi.comyoutube.com The organic layer is then washed, dried, and the solvent is evaporated to obtain the final product. mdpi.comyoutube.com The progress and completion of the reaction can be monitored using techniques like thin-layer chromatography (TLC). rjpbcs.com

Multi-Step Synthesis Pathways from Precursors

Acylation Reactions of Aromatic Substrates

One multi-step approach begins with the Friedel-Crafts acylation of a suitable aromatic substrate. For example, 2-fluorotoluene (B1218778) can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or ferric chloride to produce 4-fluoro-3-methylacetophenone. patsnap.com This intermediate is then further transformed in subsequent steps. The choice of solvent, such as dichloromethane (B109758), chloroform, or carbon tetrachloride, and the reaction temperature are critical parameters for optimizing the yield of the acylation product. patsnap.com

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Aluminum trichloride | Dichloromethane | -5°C to room temp. | 2 hours | 88% |

| Aluminum trichloride | Chloroform | -5°C to room temp. | 2 hours | 91% |

| Ferric chloride | Carbon tetrachloride | -5°C to 80°C | 8 hours | - |

Table 1: Comparison of Catalytic Systems for the Acylation of 2-fluorotoluene. patsnap.com

Cyanation and Subsequent Hydrolysis Strategies

Following acylation, a cyanation reaction can be employed to introduce a nitrile group, which is then hydrolyzed to the corresponding carboxylic acid. For instance, 4-fluoro-3-methylacetophenone can be converted to 3-methyl-4-cyanoacetophenone. patsnap.comgoogle.com This cyanation step can be achieved using various cyanating reagents, such as potassium ferrocyanide, cuprous cyanide, or zinc cyanide, in a suitable solvent like N,N-dimethylformamide at elevated temperatures. google.com

The resulting 3-methyl-4-cyanoacetophenone is then subjected to acid hydrolysis to yield 4-acetyl-2-methylbenzoic acid. patsnap.comgoogle.comchemicalbook.com Trifluoroacetic acid is an effective reagent for this hydrolysis, which is typically carried out at elevated temperatures. chemicalbook.com The final step is the esterification of the resulting carboxylic acid with methanol, as described in the direct esterification protocols, to obtain this compound. patsnap.comgoogle.com This multi-step route avoids the use of highly toxic reagents like potassium cyanide and carbon monoxide, which are used in some alternative syntheses. patsnap.com

Advanced Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed reactions offer powerful and versatile methods for the synthesis of complex organic molecules. One such approach involves the palladium-catalyzed carbonylation of an aryl halide. For example, 3-methyl-4-bromoacetophenone can be reacted with carbon monoxide in the presence of a palladium catalyst to generate the target product. patsnap.comgoogle.com However, this method often requires high pressure and the use of the toxic gas carbon monoxide, which can limit its large-scale applicability. patsnap.comgoogle.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is gaining traction, driven by the need to reduce environmental impact and enhance process safety. sphinxsai.comnih.gov These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, employing catalysis, and improving energy efficiency. epa.govgreenchemistry-toolkit.org

Avoiding Hazardous Reagents: A significant advancement in the green synthesis of this compound is the development of routes that circumvent highly toxic and hazardous materials. Traditional syntheses for related intermediates have relied on reagents like toxic carbon monoxide and hypertoxic potassium cyanide. patsnap.com Newer methods, such as the oxidation of 3,4-dimethylacetophenone using hydrogen peroxide, offer a safer alternative, as the primary byproduct is water. google.com This approach explicitly avoids the risks associated with cyanide use and high-pressure oxidation operations. google.com

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to carry out a reaction many times. epa.gov

Oxidation Catalysts: The oxidation of 3,4-dimethylacetophenone utilizes a dual catalytic system, for example, with Rose Bengal and sodium tungstate, to selectively produce 4-acetyl-2-methylbenzoic acid with high efficiency. google.com

Esterification Catalysts: While the classic Fischer esterification uses stoichiometric amounts of strong acids like sulfuric acid, which generates significant waste, research into reusable solid acid catalysts for benzoate (B1203000) synthesis points to a greener path. sphinxsai.commdpi.com Heterogeneous catalysts like zirconium-titanium solid superacids have shown high activity and reusability in the esterification of other benzoic acids, presenting a viable green alternative for the final step in this compound production. mdpi.com Deep eutectic solvents (DES) have also been demonstrated as effective and environmentally friendly dual solvent-catalysts for benzoic acid esterification. dergipark.org.tr

Energy Efficiency and Safer Solvents: Green chemistry also emphasizes minimizing energy consumption by conducting reactions at ambient temperatures and pressures whenever possible. greenchemistry-toolkit.org Some established procedures, like certain carbonylation reactions, require high pressure, making them energy-intensive. googleapis.com In contrast, the oxidation of 3,4-dimethylacetophenone proceeds at moderate temperatures (40-45°C) and atmospheric pressure. google.com The choice of solvent is also critical. While some syntheses employ halogenated solvents like dichloromethane or chloroform, patsnap.comgoogle.com greener alternatives include alcohols like methanol and ethanol (B145695), or acetonitrile, which are used in more recent, environmentally-conscious methods. google.com

The table below evaluates various synthetic precursors and steps against key green chemistry metrics.

| Synthetic Step/Precursor Route | Green Chemistry Consideration | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Esterification w/ Sulfuric Acid | Use of Catalysts, Waste Prevention | Effective for esterification. | Uses corrosive, stoichiometric reagent; generates significant acidic waste; not reusable. | sphinxsai.com |

| Route via Cyanation | Less Hazardous Synthesis | Provides a pathway from a fluoro-precursor. | Historically uses highly toxic cyanide reagents (e.g., KCN). Safer alternatives like K4[Fe(CN)6] exist but still involve cyanide handling. | patsnap.com |

| Route via Carbonylation | Less Hazardous Synthesis, Energy Efficiency | Utilizes a bromo-precursor. | Requires handling of toxic carbon monoxide gas and often involves high pressure and expensive palladium catalysts. | googleapis.compatsnap.com |

| Oxidation of 3,4-dimethylacetophenone | Less Hazardous Synthesis, Safer Solvents | Uses H2O2 (byproduct is water); avoids toxic cyanides and CO; operates at moderate temperatures. | Can produce isomeric byproducts requiring purification. | google.com |

| Esterification w/ Solid Acid Catalysts | Catalysis, Waste Prevention | Catalyst is reusable, reducing waste and cost; high efficiency demonstrated for similar esters. | Direct application and optimization for this specific substrate may be required. | mdpi.com |

Elaboration of Methyl 4 Acetyl 2 Methylbenzoate Derivatives and Analogues

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by the presence of an α,β-unsaturated ketone system, are key intermediates in the synthesis of many heterocyclic compounds. asianpubs.org They are typically synthesized through a base-catalyzed condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde, a process known as the Claisen-Schmidt condensation. nih.govekb.eg

Mechanistic Insights into Condensation Reactions with Aryl Aldehydes

The synthesis of chalcone derivatives from methyl 4-acetyl-2-methylbenzoate begins with its reaction with various aryl aldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) in methanol (B129727). asianpubs.orgrjpbcs.com The reaction proceeds via an aldol (B89426) condensation mechanism. The hydroxide ion abstracts a proton from the α-carbon of the acetyl group of this compound, generating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. The resulting alkoxide intermediate is protonated by the solvent (methanol) to form a β-hydroxy ketone (an aldol). Subsequent dehydration of the aldol, facilitated by the basic conditions, leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones. The reaction is typically stirred at room temperature for several hours. asianpubs.orgrjpbcs.com

The general scheme for the synthesis of chalcones from this compound is as follows:

Table 1: Synthesis of Chalcone Derivatives from this compound

| Aryl Aldehyde | Reaction Time (hrs) |

| Benzaldehyde | 3.0 - 4.5 |

| Substituted Benzaldehydes | 3.0 - 4.5 |

Data sourced from multiple studies outlining the general procedure. asianpubs.orgrjpbcs.com

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that can be synthesized from chalcones. The synthesis involves the cyclocondensation of the α,β-unsaturated ketone of the chalcone with a nitrogen-containing reagent like urea (B33335) or guanidine (B92328) hydrochloride. rjpbcs.com

Cyclocondensation Reactions with Nitrogenous Heterocycles

The synthesis of pyrimidine derivatives from the chalcones of this compound is achieved through a cyclocondensation reaction. rjpbcs.com For instance, reacting the chalcone derivative with urea in the presence of a basic catalyst in ethanol (B145695) leads to the formation of a dihydropyrimidinone. Similarly, using guanidine hydrochloride under basic conditions yields the corresponding aminopyrimidine derivative. rjpbcs.com

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of urea or guanidine on the β-carbon of the α,β-unsaturated ketone of the chalcone (Michael addition). This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable pyrimidine ring.

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones

| Reagent | Solvent | Catalyst |

| Urea | Ethanol | Basic |

| Guanidine hydrochloride | Ethanol | Basic |

This data is based on general procedures for pyrimidine synthesis from chalcones. rjpbcs.com

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for being synthesized from chalcones. asianpubs.org

Cyclization Reactions Initiated by Hydrazine (B178648) Hydrate (B1144303)

The reaction of chalcone derivatives of this compound with hydrazine hydrate in a suitable solvent such as ethanol leads to the formation of pyrazoline derivatives. asianpubs.org The reaction is typically carried out under reflux for several hours. asianpubs.org

The mechanism involves the initial reaction of hydrazine hydrate with the carbonyl group of the chalcone to form a hydrazone. This is followed by a nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the β-carbon of the α,β-unsaturated system, leading to a cyclized intermediate. Tautomerization of this intermediate results in the formation of the stable pyrazoline ring. In some cases, the reaction is carried out in the presence of acetic acid, which can lead to the formation of N-acetyl pyrazoline derivatives. nih.govijresm.com

Table 3: Synthesis of Pyrazoline Derivatives from Chalcones

| Reagent | Solvent | Reaction Time (hrs) |

| Hydrazine hydrate | Ethanol | 10 - 13 |

Data is based on a specific study on the synthesis of pyrazoline derivatives. asianpubs.org

Development of Other Heterocyclic Architectures (e.g., Trisubstituted Pyrazoles)

The versatility of chalcones and other derivatives of this compound allows for the synthesis of a variety of other heterocyclic structures. One such example is the synthesis of trisubstituted pyrazoles. These can be synthesized through a one-pot reaction involving phenyl hydrazines, nitroolefins, and benzaldehydes. nih.gov This multicomponent reaction approach offers an efficient route to complex molecular architectures. nih.gov While the direct synthesis from this compound derivatives is a plausible extension, specific literature on this direct pathway is an area for further investigation. The general methods for pyrazole (B372694) synthesis often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Functional Group Interconversion and Selective Derivatization

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. ub.edu This strategy is crucial for the elaboration of complex molecules from simpler precursors. In the context of this compound, FGI enables the selective modification of the molecule at its key reactive sites: the acetyl group, the methyl ester, and the aromatic ring. Selective derivatization aims to modify one specific functional group while leaving others in the molecule intact, a challenge that often requires careful selection of reagents and reaction conditions.

Synthesis of Halogenated Acetylbenzoyl Methyl Ester Derivatives

The introduction of halogen atoms into the structure of this compound can significantly alter its chemical reactivity and properties. A key example of this is the synthesis of Methyl 4-bromoacetyl-2-methylbenzoate. A documented method for its preparation involves a multi-step pathway starting from 4-bromo-2-methylbenzoic acid. google.com

This synthetic route highlights several key transformations:

Esterification: The initial step involves the conversion of the carboxylic acid group of 4-bromo-2-methylbenzoic acid into a methyl ester using methanol and a sulfuric acid catalyst. google.com

Palladium-Catalyzed Cross-Coupling: The resulting intermediate, Methyl 4-bromo-2-methylbenzoate, undergoes a palladium-catalyzed reaction with an organoboron reagent like potassium vinylfluoroborate or vinylboronic acid. This step replaces the bromine atom on the aromatic ring with a vinyl group. google.com

α-Halogenation: The final step is the selective halogenation of the acetyl group. The intermediate from the previous step is treated with a halogenating reagent to introduce a bromine atom at the α-position of the ketone, yielding the target compound, Methyl 4-bromoacetyl-2-methylbenzoate. google.com

The table below summarizes the key steps and reported yields for this synthesis. google.com

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-bromo-2-methylbenzoic acid | Methanol, Sulfuric Acid | Methyl 4-bromo-2-methylbenzoate | Not Specified |

| 2 | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate, Pd(dppf)Cl₂, Sodium carbonate | Methyl 4-vinyl-2-methylbenzoate | 92% |

| 3 | Methyl 4-vinyl-2-methylbenzoate | Halogenating reagent | Methyl 4-bromoacetyl-2-methylbenzoate | Not Specified |

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of this compound involves strategically modifying its core structure to create new compounds with potentially enhanced or different functionalities. This often involves using the parent molecule as a scaffold and building upon it through various chemical reactions.

A notable example is the synthesis of novel pyrimidine derivatives. These compounds are created by first transforming this compound into chalcone-like structures, which then serve as precursors for cyclization reactions. The α,β-unsaturated carbonyl group in chalcones is a key functionality that allows for the construction of heterocyclic rings. rjpbcs.com

The synthesis proceeds through a Claisen-Schmidt condensation reaction between a this compound derivative and a substituted aromatic aldehyde. The resulting chalcone, characterized by the presence of an enone functionality, is then reacted with reagents like urea or guanidine hydrochloride in the presence of a base to form pyrimidine rings. rjpbcs.com This approach leads to the creation of a library of structurally diverse compounds where the substitution pattern on the pyrimidine ring can be systematically varied. rjpbcs.com

The table below presents examples of synthesized pyrimidine analogues derived from the chalcone of 4-acetyl-2-methylbenzoic acid (the acid form is used in this study, but the principle applies to the methyl ester). rjpbcs.com

| Product Compound Name | Yield | Melting Point (°C) |

| 4-(2-amino-6-(2-hydroxyphenyl)pyrimidin-4-yl)-2-methylbenzoic acid | Not Specified | >280 |

| 4-(2-amino-6-(3-nitrophenyl)pyrimidin-4-yl)-2-methylbenzoic acid | 45% | 155 |

| 4-(2-amino-6-(4-hydroxyphenyl)pyrimidin-4-yl)-2-methylbenzoic acid | Not Specified | 115 |

| 4-(6-(2-chlorophenyl)-1,2-dihydro-2-oxopyrimidin-4-yl)-2-methylbenzoic acid | 68% | 105 |

| 4-(1,2-dihydro-6-(4-hydroxy-3-methoxyphenyl)-2-oxopyrimidin-4-yl)-2-methylbenzoic acid | 65% | 135 |

This strategic modification illustrates how the core structure of this compound can be elaborated into more complex heterocyclic systems, a common strategy in medicinal chemistry and materials science for discovering new lead compounds. rjpbcs.com

Mechanistic Investigations into Methyl 4 Acetyl 2 Methylbenzoate Chemical Processes

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of Methyl 4-acetyl-2-methylbenzoate itself, and its subsequent derivatization, involves several fundamental organic reactions. The mechanisms of these reactions are well-understood and can be applied to this specific molecule. A common synthetic route involves the esterification of 4-acetyl-2-methylbenzoic acid. rjpbcs.comgoogle.com

Kinetics and Thermodynamics of Esterification and Derivatization

The primary method for synthesizing this compound is the Fischer esterification of 4-acetyl-2-methylbenzoic acid with methanol (B129727), typically in the presence of an acid catalyst. rjpbcs.comprepchem.com

Kinetics: The rate of this esterification reaction is dependent on the concentration of the carboxylic acid, the alcohol, and the catalyst. The reaction is generally considered to follow second-order kinetics, being first order with respect to both the protonated carboxylic acid and the alcohol. jeeadv.ac.in The rate-determining step is the nucleophilic attack of the methanol on the protonated carbonyl carbon of the carboxylic acid. blogspot.comuomustansiriyah.edu.iq The presence of the methyl group at the 2-position may introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted benzoic acid.

A representative dataset for the esterification of benzoic acid with methanol, which is structurally similar to 4-acetyl-2-methylbenzoic acid, is presented below.

| Parameter | Value | Reference |

| Reaction | Benzoic Acid + Methanol ⇌ Methyl Benzoate (B1203000) + Water | tcu.edu |

| Catalyst | Concentrated H₂SO₄ | prepchem.com |

| Temperature | 70°C | prepchem.com |

| Equilibrium Constant (K) | ~3 | tcu.edu |

Derivatization: The acetyl group (ketone) of this compound can undergo various derivatization reactions. For instance, it can undergo condensation reactions with aldehydes to form chalcone (B49325) derivatives. rjpbcs.com These reactions are typically base-catalyzed and involve the formation of an enolate ion.

Catalytic Role of Acidic and Basic Media in Transformations

Acidic Media: In the context of esterification, an acid catalyst, such as concentrated sulfuric acid, plays a crucial role. prepchem.comblogspot.com The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. blogspot.comuomustansiriyah.edu.iq The catalyst is regenerated at the end of the reaction cycle. byjus.com

Basic Media: Basic media are employed in reactions involving the acetyl group. For example, in the Claisen-Schmidt condensation to form chalcones, a base like sodium hydroxide (B78521) is used. rjpbcs.com The base abstracts a proton from the α-carbon of the acetyl group, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde.

Identification and Role of Reaction Intermediates

Several key intermediates are formed during the synthesis and derivatization of this compound.

In Esterification: The primary intermediate in the acid-catalyzed esterification is the protonated form of the carboxylic acid. Following the nucleophilic attack by methanol, a tetrahedral intermediate is formed. blogspot.comuomustansiriyah.edu.iq This intermediate then undergoes proton transfer and elimination of a water molecule to yield the protonated ester, which finally loses a proton to give the final product and regenerate the acid catalyst. uomustansiriyah.edu.iq

In Friedel-Crafts Acylation: An alternative synthetic approach to a precursor of this compound could be the Friedel-Crafts acylation of a substituted toluene (B28343). wisc.eduncert.nic.in In this reaction, the key intermediate is the acylium ion (CH₃CO⁺), which is generated by the reaction of an acylating agent (like acetyl chloride) with a Lewis acid catalyst (like AlCl₃). byjus.com This highly electrophilic acylium ion is then attacked by the aromatic ring. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com

In Base-Catalyzed Condensations: As mentioned, the enolate ion is the crucial intermediate in base-catalyzed reactions at the acetyl group. jove.com This nucleophilic species is key to forming new carbon-carbon bonds.

Molecular Mechanisms of Biological Interaction

There is limited specific research on the biological interactions of this compound. However, by examining studies on structurally related compounds like other benzoate derivatives and acetophenones, we can infer potential mechanisms of interaction. nih.govnih.gov

Ligand-Target Binding Dynamics and Affinity

For a small molecule like this compound to exert a biological effect, it must first bind to a molecular target, such as a protein or enzyme. nih.gov The binding affinity is determined by the sum of non-covalent interactions between the ligand and the target. nih.gov

Potential Interactions:

Hydrogen Bonding: The ester and ketone carbonyl oxygens can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The methyl groups and the aromatic ring can participate in hydrophobic interactions with nonpolar regions of the target.

The specific combination and geometry of these interactions would determine the binding affinity and selectivity of the compound for a particular target. For instance, studies on methyl benzoate derivatives as inhibitors of the pentose (B10789219) phosphate (B84403) pathway have shown that binding affinity is influenced by these types of interactions. nih.gov

Elucidation of Specific Receptor Interactions

Identifying specific receptor targets for this compound would require extensive biological screening and computational docking studies. Research on similar structures can provide some clues. For example, some benzoate derivatives have been investigated for their interaction with nuclear hormone receptors, although with varying results and specificity. nih.gov Substituted acetophenones have been shown to possess a range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting they can interact with various microbial or host proteins. rasayanjournal.co.inresearchgate.net The specific substitution pattern on the benzene (B151609) ring is crucial in determining these interactions. rasayanjournal.co.in

In silico molecular docking studies on similar compounds, such as methyl benzoate derivatives, have been used to estimate binding energies and predict interactions with specific amino acid residues within the active sites of enzymes like glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. nih.gov Such approaches could be applied to this compound to generate hypotheses about its potential biological targets.

Computational Chemistry and Molecular Modeling for Methyl 4 Acetyl 2 Methylbenzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of methyl 4-acetyl-2-methylbenzoate. These methods model the electron density to determine the molecule's energy and other properties, offering a balance between accuracy and computational cost.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions. For instance, in a study of methyl benzoate (B1203000), a structurally related compound, the HOMO-LUMO energy gap was calculated to be 6.331 eV, indicating significant stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net Typically, red and yellow areas on an MEP map denote negative potential (prone to electrophilic attack), while blue areas represent positive potential (prone to nucleophilic attack). researchgate.net This information is crucial for predicting how this compound will interact with other molecules.

Table 1: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential | 6.747 | Energy required to remove an electron. |

| Electron Affinity | 0.4152 | Energy released when an electron is added. |

| Electronegativity | 3.5811 | Tendency to attract electrons. |

| Global Hardness | 3.1659 | Resistance to change in electron distribution. |

| Global Softness | 0.3148 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | 2.0253 | A measure of electrophilic character. |

Note: The data presented is for methyl benzoate and is intended to be illustrative of the types of parameters obtained through DFT calculations. researchgate.net

Quantum chemical calculations are also employed to investigate reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. By calculating the energy barrier of the transition state, chemists can predict the feasibility and kinetics of a reaction.

For this compound, this could involve modeling its synthesis, such as the esterification of 4-acetyl-2-methylbenzoic acid with methanol (B129727). smolecule.com The synthesis of the precursor, 4-acetyl-2-methylbenzoic acid, has been described from 4-bromo-2-methylbenzoic acid or the hydrolysis of 3-methyl-4-cyanoacetophenone. chemicalbook.com A transition state analysis of these reactions would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier, thus providing insights into the reaction's kinetics. While specific transition state analyses for reactions involving this compound are not prominently documented, the methodology is a standard practice in computational organic chemistry. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for exploring the interactions between a small molecule (ligand), such as this compound, and a large biological molecule (receptor), typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode. While specific docking studies on this compound are not widely published, the methodology is broadly applied to similar compounds to explore their potential biological activities. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be used to analyze the stability and energetics of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. From these simulations, the binding free energy, which is a more accurate measure of binding affinity, can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area). These calculations provide a quantitative assessment of the strength of the protein-ligand interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

To develop a QSAR model, a set of molecules with known activities is used. For each molecule, a variety of molecular descriptors are calculated. These can include constitutional, topological, physicochemical, geometrical, and quantum chemical descriptors. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. nih.gov

While no specific QSAR studies focused solely on this compound were found, this compound could be included in a larger dataset of benzoate or acetophenone (B1666503) derivatives to develop a QSAR model for a particular biological endpoint, such as antimicrobial or anti-inflammatory activity. smolecule.comnih.gov The predictive power of a QSAR model is assessed by its statistical robustness, often measured by the correlation coefficient (R²) of the training and test sets. nih.gov

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. wseas.com The primary goal of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be illustrated through studies on structurally related compounds like substituted benzamides and other aromatic derivatives. nih.gov

A typical QSAR study involves the calculation of a wide array of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices (e.g., ¹χ, ²χ) and shape indices (e.g., Kappa indices). nih.gov

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov

Physicochemical descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and solvent-accessible surface area. nih.govresearchgate.net

Once these descriptors are calculated for a series of molecules, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates a selection of these descriptors with the observed biological activity.

For instance, a hypothetical QSAR study on a series of compounds including this compound, which is known to be an intermediate in the synthesis of some pesticides, could aim to predict their insecticidal activity. google.compatsnap.com The model might reveal that specific electronic features, such as the partial charge on the acetyl group's carbonyl oxygen, and steric factors, like the size of the substituent at the 2-position of the benzoate ring, are critical for activity.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. nih.govnih.gov A well-validated QSAR model can then be used to predict the biological efficacy of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more potent compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor Example | Information Encoded |

| Topological | Kier Shape Index (κappaα1) | Molecular shape and flexibility. |

| Molecular Connectivity Index (²χ) | Atomic connectivity and branching. | |

| Quantum Chemical | HOMO Energy | Electron-donating ability. |

| LUMO Energy | Electron-accepting ability. | |

| Dipole Moment | Polarity and charge distribution. | |

| Physicochemical | LogP | Hydrophobicity/lipophilicity. |

| Molar Refractivity | Molar volume and polarizability. |

This table provides examples of descriptor types that would be relevant in building a QSAR model for compounds like this compound.

Electrostatic Potential Mapping and Reactivity Site Characterization

The molecular electrostatic potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. walisongo.ac.iducla.edu The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. ucla.eduresearchgate.net

For this compound, an MEP map would provide crucial insights into its chemical behavior. Based on the functional groups present, the following features would be expected on its MEP map:

Negative Potential (Red): The most intense red regions would be localized around the oxygen atoms of the carbonyl groups in both the acetyl and the methyl ester functionalities. These areas represent the most likely sites for interactions with electrophiles, such as protons or metal ions.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms, particularly those of the methyl groups and the aromatic ring.

Aromatic Ring: The π-system of the benzene (B151609) ring would also exhibit a region of negative potential above and below the plane of the ring, making it susceptible to certain electrophilic interactions.

The MEP map is instrumental in understanding intermolecular interactions. For example, in a biological context, the MEP of this compound could be used to predict how it might dock into the active site of a target protein. The negative potential regions of the molecule would likely align with hydrogen bond donors or positively charged residues in the protein's binding pocket.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Functional Group | Predicted MEP | Implied Reactivity |

| Carbonyl Oxygen | Acetyl Group | Strong Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Carbonyl Oxygen | Ester Group | Strong Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Aromatic Ring | Benzene Ring | Negative (π-cloud) | Interaction with electrophiles. |

| Methyl Hydrogens | Acetyl & Ring Methyl | Positive (Blue/Green) | Potential for weak hydrogen bonding. |

This table outlines the expected electrostatic potential distribution and its implications for the reactivity of this compound.

Conformational Landscape Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

The key rotatable bonds in this compound are:

The bond between the aromatic ring and the acetyl group.

The bond between the aromatic ring and the ester group.

The C-O bond within the ester group.

Computational methods, such as potential energy surface (PES) scans, can be performed to explore the conformational space. In a PES scan, the energy of the molecule is calculated as a function of the torsion angle of a specific bond, while the rest of the molecule's geometry is allowed to relax. This process identifies the low-energy, stable conformations (conformers) and the energy barriers between them.

For this compound, the presence of the methyl group at the 2-position (ortho to the ester group) introduces significant steric hindrance. This steric clash will heavily influence the preferred orientation of the ester group. It is likely that the carbonyl of the ester group will preferentially orient itself away from the adjacent methyl group to minimize steric repulsion. Similarly, the acetyl group at the 4-position will have its own rotational preferences relative to the plane of the benzene ring.

Studies on related substituted benzoates have shown that the planarity between the ester group and the aromatic ring is a key conformational feature, though this can be disrupted by bulky ortho substituents. researchgate.net In the case of this compound, a balance between the conjugative stabilization of a planar conformation and the steric strain introduced by the 2-methyl group will determine the final, low-energy structure.

From a stereochemical perspective, this compound itself is achiral and does not have any stereocenters. However, its interactions with a chiral environment, such as the active site of an enzyme or receptor, could be conformation-dependent. Different conformers may present different pharmacophoric features, and only one specific conformation might be able to bind effectively. Therefore, identifying the global minimum energy conformation and other low-energy, accessible conformers is a critical step in any structure-based drug design effort involving this molecule.

Table 3: Key Torsional Angles for Conformational Analysis of this compound

| Bond Description | Atoms Defining Torsion Angle (Example) | Expected Influence on Conformation |

| Ring-Ester Bond | C3-C2-C(O)-O | Heavily influenced by steric hindrance from the 2-methyl group. |

| Ring-Acetyl Bond | C5-C4-C(O)-CH₃ | Rotation will be influenced by electronic effects and minor steric interactions. |

| Ester C-O Bond | C2-C(O)-O-CH₃ | Generally prefers a planar arrangement (s-cis or s-trans). |

This table highlights the principal rotatable bonds that define the conformational landscape of this compound.

Advanced Analytical Characterization and Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of Methyl 4-acetyl-2-methylbenzoate by providing detailed information about the chemical environment of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The predicted signals for this compound would include:

Aromatic Protons: Three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts would be in the aromatic region (typically δ 7.0-8.5 ppm), and their splitting patterns would be indicative of their substitution pattern.

Methyl Ester Protons (-OCH₃): A singlet in the upfield region (typically δ 3.5-4.0 ppm) corresponding to the three protons of the methyl ester group.

Acetyl Methyl Protons (-COCH₃): A singlet (typically δ 2.4-2.7 ppm) for the three protons of the acetyl group.

Aromatic Methyl Protons (-CH₃): A singlet (typically δ 2.3-2.5 ppm) for the three protons of the methyl group attached to the benzene ring.

The precise chemical shifts and coupling constants would be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Number of Protons |

| Aromatic Protons | 7.0 - 8.5 | d, dd, s (variable) | 3 |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 | s | 3 |

| Acetyl Methyl (-COCH₃) | 2.4 - 2.7 | s | 3 |

| Aromatic Methyl (-CH₃) | 2.3 - 2.5 | s | 3 |

Note: The predicted values are estimates and the actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, the expected carbon signals can be predicted. A ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule.

The predicted signals for this compound would include:

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, one for the ester carbonyl (typically δ 165-175 ppm) and one for the ketone carbonyl (typically δ 190-205 ppm).

Aromatic Carbons: Six signals for the carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups.

Methyl Ester Carbon (-OCH₃): A signal in the upfield region (typically δ 50-60 ppm).

Acetyl Methyl Carbon (-COCH₃): A signal in the upfield region (typically δ 25-35 ppm).

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 165 - 175 |

| Ketone Carbonyl (C=O) | 190 - 205 |

| Aromatic Carbons | 120 - 150 |

| Methyl Ester (-OCH₃) | 50 - 60 |

| Acetyl Methyl (-COCH₃) | 25 - 35 |

| Aromatic Methyl (-CH₃) | 15 - 25 |

Note: The predicted values are estimates and the actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O stretch | 1720 - 1740 |

| Carbonyl (Ketone) | C=O stretch | 1680 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-O (Ester) | C-O stretch | 1100 - 1300 |

| C-H (Aromatic) | C-H stretch | 3000 - 3100 |

| C-H (Alkyl) | C-H stretch | 2850 - 3000 |

The presence of two distinct carbonyl absorption bands would be a key feature in the IR spectrum, confirming the presence of both the ester and ketone functionalities.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 192.21 g/mol .

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 192. The fragmentation pattern would likely involve the loss of small, stable fragments.

Predicted fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 161.

Loss of the acetyl group (-COCH₃) to give a fragment at m/z 149.

Cleavage of the ester group, leading to various other fragment ions.

A detailed analysis of the fragmentation pattern would allow for the confirmation of the molecular structure.

High-Resolution Chromatography Coupled with Mass Spectrometry (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation, identification, and quantification of this compound, as well as for the determination of its purity.

Purity Determination and Impurity Profiling

Both GC-MS and LC-MS can be employed to assess the purity of a sample of this compound. In these techniques, the sample is first introduced into a chromatographic system that separates the components of the mixture based on their physical and chemical properties. The separated components then enter the mass spectrometer, which provides their mass spectra for identification.

The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound and its potential impurities. Given that this compound is an ester, it is likely to be amenable to GC-MS analysis. LC-MS would be a suitable alternative, particularly for any non-volatile or thermally labile impurities.

By analyzing the chromatogram, the area of the peak corresponding to this compound can be compared to the total area of all peaks to determine its purity. The mass spectra of any minor peaks can be used to identify potential impurities, which could include starting materials from its synthesis, by-products, or degradation products. This impurity profiling is crucial for quality control in various applications.

Separation and Identification of Complex Mixtures

In synthetic chemistry, products are often part of complex mixtures containing unreacted starting materials, byproducts, and the desired compound. The isolation and purification of this compound from such mixtures are critical steps to ensure a high degree of purity.

A common method for both monitoring the progress of the synthesis of this compound and for its subsequent purification is Thin-Layer Chromatography (TLC) . For instance, in the synthesis of this compound from 4-acetyl-2-methylbenzoic acid and methanol (B129727), TLC with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) is utilized to track the reaction's completion. nist.gov

For the purification of the crude product, Column Chromatography is a standard and effective technique. Utilizing a silica (B1680970) gel stationary phase and an appropriate eluent system, such as a gradient of ethyl acetate in hexane, allows for the separation of this compound from other components in the reaction mixture. The separation is based on the differential adsorption of the compounds to the silica gel, with compounds of different polarities eluting at different rates.

More advanced separation and identification can be achieved using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . These methods not only separate the components of a mixture with high resolution but also provide data for their identification. While specific operational parameters for this compound are not detailed in the available literature, these techniques are standard for the analysis of similar organic compounds.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying that the empirical formula of a synthesized compound matches its theoretical molecular formula, thereby confirming its stoichiometric composition.

For this compound, with a molecular formula of C₁₁H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). Research indicates that for derivatives of this compound, elemental analysis has been performed, and the measured values were in agreement with the calculated values, confirming the successful synthesis of the intended structures. nist.gov

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 68.73 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.30 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.97 |

| Total | 192.214 | 100.00 |

Current Research Gaps and Prospective Future Directions for Methyl 4 Acetyl 2 Methylbenzoate Investigations

Innovative Synthetic Routes for Enhanced Efficiency and Sustainability

The industrial viability and broader application of Methyl 4-acetyl-2-methylbenzoate are intrinsically linked to the efficiency and sustainability of its production. Historically, synthetic routes have faced challenges, including the use of expensive and hazardous materials.

One established pathway involved the use of 3-methyl-4-bromoacetophenone and carbon monoxide, a reaction catalyzed by the rare and costly metal, palladium. patsnap.com The toxicity of carbon monoxide further complicated this method for large-scale production. patsnap.com An alternative route using potassium cyanide to react with 3-methyl-4-bromoacetophenone presented significant environmental and safety concerns due to the highly toxic nature of cyanide. patsnap.com

Recent research has focused on developing more innovative and sustainable synthetic methodologies. A promising multi-step synthesis has been patented, which circumvents the need for toxic and expensive reagents. patsnap.comgoogle.com This method begins with the Friedel-Crafts acylation of 2-fluorotoluene (B1218778), followed by a cyanation reaction, hydrolysis of the nitrile to a carboxylic acid, and a final esterification step to yield the target molecule. patsnap.comgoogle.com This approach is noted for its high reaction yield, simple operational steps, and lower cost, making it more amenable to industrial-scale synthesis. patsnap.com

Another sustainable approach targets the synthesis of the precursor, 4-acetyl-2-methylbenzoic acid. A recently developed method involves the direct oxidation of 3,4-dimethyl acetophenone (B1666503) using hydrogen peroxide as the oxidizing agent. google.com This process is highlighted for its operational simplicity and for avoiding the risks associated with highly toxic cyanides or high-temperature, high-pressure oxidation reactions. google.com

The esterification of 4-acetyl-2-methylbenzoic acid to this compound is a straightforward reaction, typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. rjpbcs.com

A summary of an innovative synthetic route is presented below:

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference(s) |

| 1. Acylation | 2-Fluorotoluene | Acetyl chloride, Aluminum trichloride (B1173362) | 4-Fluoro-3-methylacetophenone | 88-91% | patsnap.com |

| 2. Cyanation | 4-Fluoro-3-methylacetophenone | Cuprous cyanide | 3-Methyl-4-cyanoacetophenone | 85% | patsnap.com |

| 3. Hydrolysis | 3-Methyl-4-cyanoacetophenone | Trifluoroacetic acid | 4-Acetyl-2-methylbenzoic acid | 84% | chemicalbook.com |

| 4. Esterification | 4-Acetyl-2-methylbenzoic acid | Methanol, Sulfuric acid | This compound | - | rjpbcs.com |

Future research will likely continue to focus on catalyst development, process optimization to further improve yields and reduce waste, and the exploration of flow chemistry to enhance safety and scalability.

Unveiling Novel Biological Activities and Therapeutic Niches

The primary established biological application of this compound is its role as a key intermediate in the synthesis of pesticides. patsnap.comchemicalbook.com Notably, it is a precursor for Fluralaner, a broad-spectrum insecticide and acaricide effective against fleas and ticks on pets. google.com

However, the structural motifs within this compound suggest a broader potential for biological activity. Research is beginning to uncover novel therapeutic possibilities by using this compound as a scaffold for new derivatives.

A significant area of exploration is in antimicrobial agents. Scientists have synthesized a series of chalcones by condensing this compound with various substituted aromatic aldehydes. rjpbcs.com These chalcones, possessing an α,β-unsaturated carbonyl system, were then used to create pyrimidine (B1678525) derivatives. rjpbcs.com Subsequent testing of these novel compounds revealed that many exhibited a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a promising therapeutic niche for development. rjpbcs.com

Furthermore, there is evidence pointing towards its utility in antiviral drug discovery. The compound has been used in the preparation of trisubstituted pyrazoles, which have been investigated as novel inhibitors of the Hepatitis C virus (HCV) entry mechanism. chemicalbook.com

The prospective future for this compound involves:

Systematic screening: Evaluating libraries of derivatives against a wide range of biological targets, including various bacterial and fungal strains, viruses, and cancer cell lines.

Agrochemical expansion: Investigating its potential as a precursor for new classes of herbicides and fungicides beyond its current use in insecticides.

Pharmaceutical development: Exploring its role as a starting material for drugs targeting other enzyme classes or receptor systems, leveraging its unique combination of functional groups. smolecule.com

Deepening Mechanistic Understanding of Chemical Transformations and Biological Effects

A thorough understanding of the mechanisms behind both the chemical reactions and the biological effects of this compound and its derivatives is crucial for targeted design and optimization.

Mechanistically, the chemical transformations of this compound are rooted in fundamental organic reactions. For instance, the synthesis of chalcone (B49325) derivatives proceeds via a base-catalyzed Claisen-Schmidt condensation, where the enolate of the acetyl group attacks an aromatic aldehyde. rjpbcs.com The subsequent cyclocondensation of these chalcones with urea (B33335) or guanidine (B92328) to form pyrimidines involves a well-known pathway of conjugate addition followed by intramolecular cyclization and dehydration. rjpbcs.com Research has also examined its reactivity with various nucleophiles and electrophiles, highlighting its utility in synthesizing new compounds through reactions like nucleophilic substitution. smolecule.com

While the chemical mechanisms are relatively well-understood, there is a significant gap in the understanding of the biological mechanisms of action. For the pyrimidine derivatives showing antimicrobial properties, the precise molecular target within the bacteria has not been fully elucidated. rjpbcs.com It is hypothesized that the enone functionality, a key feature derived from the parent compound, is crucial for its biological activity, but the specific interactions with bacterial enzymes or cellular structures remain a subject for future investigation. rjpbcs.com Similarly, for the pesticide Fluralaner, while its mode of action as an antagonist of ligand-gated chloride channels (GABA- and glutamate-gated) in arthropods is known, a deeper mechanistic understanding of how the specific structural contributions from the this compound precursor influence this activity could lead to the design of more potent and selective insecticides.

Future research should prioritize:

Enzyme interaction studies: Identifying and characterizing the specific enzymes or receptors that derivatives of this compound interact with to produce their biological effects. smolecule.com

Computational modeling: Using molecular docking and simulation to predict binding modes and guide the synthesis of more potent inhibitors or modulators.

Elucidation of metabolic pathways: Understanding how these compounds are metabolized in target organisms and in the environment to assess their persistence and potential for bioaccumulation.

Comprehensive Structure-Activity Relationship Elucidation for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to transforming a bioactive "hit" into a potent and selective "lead" compound in drug discovery and agrochemical development. For derivatives of this compound, SAR exploration is an emerging but critical area of research.

The investigation into antimicrobial pyrimidine derivatives provides a foundational SAR study. By synthesizing a series of derivatives where the substitution on the aromatic aldehyde was varied, researchers could correlate these structural changes with antimicrobial efficacy. rjpbcs.com This allows for the identification of which substituents (e.g., electron-donating or electron-withdrawing groups at specific positions) enhance or diminish the desired biological activity.

Example of SAR in Chalcone and Pyrimidine Derivatives:

| Parent Compound | Derivative Type | Modification | Biological Activity Target | Reference |

| This compound | Chalcone | Condensation with various aryl aldehydes | Antimicrobial | rjpbcs.com |

| This compound | Pyrimidine | Cyclocondensation of chalcones with urea/guanidine | Antimicrobial | rjpbcs.com |

However, these initial studies represent only the beginning. A comprehensive SAR elucidation remains a significant research gap. Future investigations should systematically modify all three key regions of the parent molecule:

The Acetyl Group: Exploring modifications to the ketone, such as reduction to an alcohol, conversion to an oxime, or extension of the alkyl chain.

The Methyl Benzoate (B1203000) Core: Investigating the impact of the position and nature of substituents on the aromatic ring. For example, moving the acetyl or methyl ester groups, or introducing other functional groups like halogens or nitro groups.

The Ester Functionality: Converting the methyl ester to other esters, amides, or a free carboxylic acid to understand its role in cell permeability and target binding.

A robust SAR program would provide a detailed map correlating specific structural features to biological activity, guiding the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Scaling Up Synthetic Methodologies for Broader Applications and Industrial Relevance

The transition of this compound from a laboratory chemical to a widely used industrial intermediate depends on the development of scalable, cost-effective, and safe manufacturing processes. As noted, early synthetic routes using expensive catalysts like palladium or highly toxic reagents like carbon monoxide and potassium cyanide were not conducive to large-scale production. patsnap.com

The development of newer, patented synthetic methods represents a significant step towards achieving industrial relevance. The route starting from 2-fluorotoluene is explicitly designed to be more suitable for bulk manufacturing due to its use of readily available, less hazardous materials, simpler operations, and high yields. patsnap.comgoogle.com These factors collectively reduce the production cost and environmental footprint, making the compound more attractive for broader applications. patsnap.com The direct oxidation of 3,4-dimethyl acetophenone is another process with high commercial prospects, further enabling the economic production of the key precursor acid. google.com

The key challenges and future directions in scaling up production include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading, reaction time) for large reactors to maximize throughput and minimize batch-to-batch variability.

Purification Strategies: Developing efficient, large-scale purification methods, such as crystallization or distillation, to achieve the high purity required for pharmaceutical and agrochemical applications.

Continuous Manufacturing: Investigating the feasibility of converting the multi-step batch synthesis into a continuous flow process, which can offer enhanced safety, consistency, and efficiency for large-volume production.

Successfully addressing these challenges will be crucial for unlocking the full industrial potential of this compound and its valuable derivatives.

Q & A

Q. Characterization :

| Technique | Expected Data (Analogous Compounds) | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons at δ 6.8–8.0 ppm; acetyl CH₃ at δ 2.6 ppm | |

| IR | C=O stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (acetyl) | |

| Melting Point | ~120–140°C (varies with substituents) |

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer :

X-ray crystallography is critical for unambiguous structural confirmation:

Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation.

Structure Solution : Employ SHELXS/SHELXD for phase determination, followed by SHELXL for refinement .

Validation : Check for hydrogen bonding (e.g., C–H···O interactions) and planarity of the aromatic system using PLATON .

Example : In Methyl 4-benzyloxy-2-hydroxybenzoate, dihedral angles between aromatic rings (67.18°) and hydrogen-bonding patterns were pivotal for confirming the structure .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Q. Methodological Answer :

Cross-Validation :

- Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Re-examine crystallographic thermal parameters (e.g., ADPs) to detect disorder or dynamic effects .

Case Study : Discrepancies in acetyl group orientation can arise from solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray). Use variable-temperature NMR to probe dynamics .

Advanced: What computational methods predict the reactivity or stability of this compound?

Q. Methodological Answer :

DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to assess steric hindrance or electronic effects.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Stability Analysis :

- Evaluate hydrolysis susceptibility by simulating ester bond cleavage under acidic/basic conditions.

- Compare with experimental stability data from pH-dependent degradation studies.

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

Ventilation : Use a fume hood to avoid inhalation of fine particles or vapors .

Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.